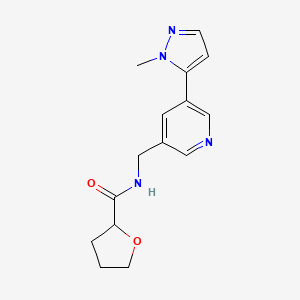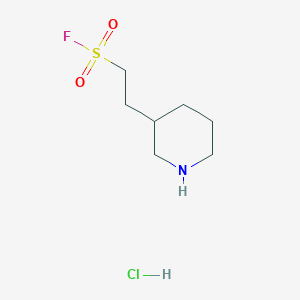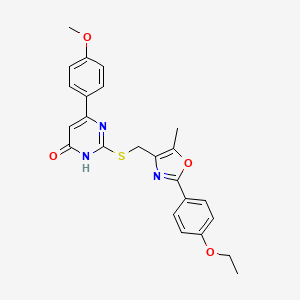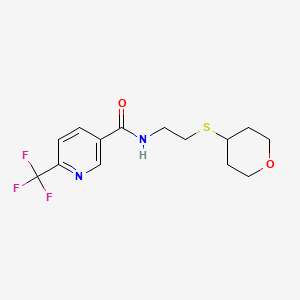![molecular formula C21H19Cl2F3N4OS B2981394 N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide CAS No. 389070-96-6](/img/structure/B2981394.png)
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a butylsulfanyl group, a 1,2,4-triazole ring, and a trifluoromethyl group . The presence of these groups suggests that this compound may have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular formula of this compound is C21H26Cl2N4OS . It has an average mass of 453.428 Da and a mono-isotopic mass of 452.120422 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its functional groups and overall structure. For instance, the trifluoromethyl group is known to significantly influence the properties of organic compounds, including their reactivity, acidity, and lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The compound's related research includes the catalyst- and solvent-free synthesis of heterocyclic amides through microwave-assisted Fries rearrangement. This method provides an efficient approach for the regioselective synthesis of related compounds, leveraging theoretical studies for process insights (Moreno-Fuquen et al., 2019).
- Another aspect involves the synthesis of new thiourea derivatives , demonstrating potential antimicrobial agents against biofilm-forming bacteria. This research indicates the significance of specific halogenated substituents on the thiourea moiety for enhancing antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Biological Activities
- A series of Schiff bases derived from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides have been synthesized and evaluated for their antibacterial and antifungal activity . This indicates the compound's relevance in developing new antimicrobial agents (Mange et al., 2013).
- Research on the synthesis and evaluation of novel derivatives for anti-tubercular activity further showcases the application of such compounds in addressing tuberculosis, highlighting their potential as therapeutic agents (Dighe et al., 2012).
Mechanistic Insights
- An in-depth study on the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor showcases the complex interactions and potential of related compounds in HIV treatment strategies, highlighting the nuanced mechanisms through which these compounds exert their effects (Watson et al., 2005).
Chemical and Structural Analysis
- The formation of ethanol monosolvates with N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides and their hydrogen bond-linked centrosymmetric aggregates further illustrate the compound's structural diversity and the potential for crystalline form studies (Chinthal et al., 2020).
Mecanismo De Acción
Target of Action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and agrochemicals. Compounds containing this moiety often exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Mode of Action
For example, some antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many drugs that contain a triazole ring are involved in pathways related to cell growth and proliferation, inflammation, and viral replication .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an antifungal, the result might be the disruption of fungal cell growth and proliferation .
Propiedades
IUPAC Name |
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2F3N4OS/c1-2-3-10-32-20-29-28-18(30(20)13-8-9-16(22)17(23)11-13)12-27-19(31)14-6-4-5-7-15(14)21(24,25)26/h4-9,11H,2-3,10,12H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTCAWLRASZVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B2981312.png)




![4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981322.png)

![2-(4,5-dimethoxy-2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2981326.png)


![9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine](/img/structure/B2981329.png)
![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2981333.png)
![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2981334.png)